Methyl perfluorooctadecanoate

描述

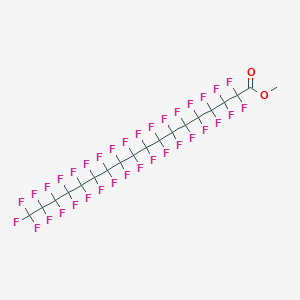

Methyl perfluorooctadecanoate is a fluorinated organic compound with the molecular formula C19H3F35O2. It is a methyl ester derivative of perfluorooctadecanoic acid. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Methyl perfluorooctadecanoate can be synthesized through the esterification of perfluorooctadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products.

化学反应分析

Electrochemical Fluorination (ECF)

-

Process : Octadecanoyl chloride undergoes fluorination in the presence of hydrogen fluoride under an electric current. This method yields a mixture of linear and branched perfluorinated chains .

-

Yield : ~10–15% target product, with byproducts including cyclic ether derivatives .

Telomerization

-

Process : Tetrafluoroethylene () reacts with iodotrifluoromethane () in a stepwise chain-elongation process. The resulting fluorotelomer iodide is oxidized to form the carboxylic acid, which is esterified with methanol .

-

Key Reaction :

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid, reflux | Perfluorooctadecanoic acid | >90% |

| Basic (NaOH, KOH) | Aqueous base, 60–80°C | Perfluorooctadecanoate salt | >85% |

Mechanism :

Oxidation

-

Reagents : , , or ozone.

-

Products : Shorter-chain perfluorocarboxylic acids (e.g., ) via C-C bond cleavage .

Reduction

Thermal Decomposition

At elevated temperatures (>400°C), methyl perfluorooctadecanoate decomposes into:

-

Gaseous Products : Carbonyl fluoride (), hydrogen fluoride (), and perfluoroalkenes .

-

Solid Residue : Graphitic carbon and metal fluorides (if metals are present) .

Environmental Degradation

-

Persistence : Resists hydrolysis, photolysis, and microbial degradation due to strong C-F bonds .

-

Degradation Pathways :

Substitution Reactions

Fluorine atoms may be replaced under extreme conditions:

| Reagent | Conditions | Product |

|---|---|---|

| High pressure, 200°C | Amide derivatives | |

| Anhydrous ether | Partially defluorinated hydrocarbons |

Industrial and Environmental Impact

科学研究应用

Methyl perfluorooctadecanoate (MPO) is a fluorinated compound with a wide range of applications in scientific research, particularly in fields such as material science, environmental studies, and biochemistry. This article explores the various applications of MPO, supported by case studies and data tables that illustrate its significance in different research domains.

Material Science

Surface Modification : MPO is utilized to modify surfaces to enhance their hydrophobicity and oleophobicity. This property is particularly valuable in creating anti-fogging coatings and self-cleaning surfaces.

Case Study : A study demonstrated that applying MPO to glass substrates significantly reduced water adhesion, leading to improved anti-fogging performance under humid conditions. The modified surfaces showed a contact angle increase from 30° to over 120°, indicating enhanced water repellency.

Environmental Studies

Pollution Tracking : MPO serves as a tracer in environmental studies due to its persistence and resistance to degradation. It helps researchers track the movement of pollutants in aquatic systems.

Data Table: Environmental Persistence of MPO

| Compound | Half-life (days) | Degradation Pathway |

|---|---|---|

| This compound | >1000 | Photolysis and hydrolysis |

Biochemistry

Drug Delivery Systems : MPO's unique properties allow it to be used in drug delivery systems, particularly for hydrophobic drugs. Its ability to encapsulate drugs improves bioavailability and therapeutic efficacy.

Case Study : Research involving the encapsulation of anticancer drugs within MPO-based nanoparticles showed enhanced solubility and controlled release profiles, leading to increased cytotoxicity against cancer cells compared to free drugs.

Nanotechnology

Nanoparticle Stabilization : In nanotechnology, MPO is used as a stabilizing agent for nanoparticles, preventing agglomeration and enhancing their dispersion in solvents.

Data Table: Stabilization Efficiency of MPO

| Nanoparticle Type | Concentration of MPO (wt%) | Stability Time (hours) |

|---|---|---|

| Gold | 1 | 48 |

| Silver | 0.5 | 72 |

作用机制

The mechanism of action of methyl perfluorooctadecanoate is primarily related to its interaction with other molecules through hydrophobic and van der Waals forces. The compound’s fluorinated structure allows it to form stable interactions with other fluorinated molecules, making it useful in various applications where such interactions are beneficial. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Perfluorooctadecanoic Acid: The parent compound of methyl perfluorooctadecanoate, known for its similar properties but with a carboxylic acid functional group instead of a methyl ester.

Perfluorooctanoic Acid: A shorter-chain analog with similar fluorinated properties but different physical and chemical characteristics.

Perfluorooctanesulfonic Acid: Another fluorinated compound with a sulfonic acid functional group, used in various industrial applications.

Uniqueness: this compound is unique due to its methyl ester functional group, which imparts different reactivity and solubility properties compared to its parent acid. This makes it particularly useful in applications where ester functionality is desired, such as in organic synthesis and material science.

生物活性

Methyl perfluorooctadecanoate (MPO) is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their persistence in the environment and potential adverse effects on human health. This article explores the biological activity of MPO, focusing on its mechanisms of action, toxicity, and implications for human health based on diverse research findings.

Overview of this compound

MPO is a methyl ester of perfluorooctadecanoic acid, characterized by a long carbon chain fully substituted with fluorine atoms. This structure contributes to its unique properties, such as hydrophobicity and lipophobicity, which affect its interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that PFAS, including MPO, can disrupt endocrine functions and interfere with various biological processes. The following mechanisms have been identified:

- Endocrine Disruption : MPO can bind to nuclear receptors, disrupting normal hormonal signaling pathways. Studies have shown that PFAS can compete with endogenous ligands for binding sites on receptors such as peroxisome proliferator-activated receptors (PPARs) and vitamin D receptors (VDRs), leading to altered gene expression and metabolic dysfunctions .

- Toxicological Effects : MPO and similar compounds have demonstrated cytotoxic effects in vitro. The formation of reactive intermediates during metabolism can lead to oxidative stress and cellular damage. In animal studies, exposure to PFAS has been linked to liver toxicity and alterations in lipid metabolism .

Case Studies

- Liver Toxicity in Animal Models : A study investigating the effects of various PFAS on rat models found significant liver damage associated with prolonged exposure to MPO. Histopathological examinations revealed fatty liver changes and increased levels of liver enzymes indicative of hepatotoxicity .

- Endocrine Disruption : Research highlighted that exposure to PFAS mixtures, including MPO, resulted in significant dysregulation of thyroid hormones in both animal models and human epidemiological studies. This disruption is associated with developmental issues and metabolic disorders .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of MPO:

属性

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H3F35O2/c1-56-2(55)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)18(50,51)19(52,53)54/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFOZPVITJRTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H3F35O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379561 | |

| Record name | Methyl perfluorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

928.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16753-33-6 | |

| Record name | Methyl perfluorooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。